

Application Note: Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

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Compound of Interest

Compound Name: 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

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Abstract

5-Nitro-2-(propylthio)pyrimidine-4,6-diol is a crucial intermediate in the synthesis of Ticagrelor, a P2Y₁₂ receptor antagonist used to inhibit platelet aggregation[1]. This document outlines a detailed, two-step protocol for its synthesis. The first step involves the S-alkylation of 4,6-dihydroxy-2-mercaptopyrimidine to yield 2-(propylthio)pyrimidine-4,6-diol. The subsequent step is the regioselective nitration of this intermediate at the C5 position. This protocol is intended for researchers in organic and medicinal chemistry.

Experimental Protocols

The synthesis is a two-step process starting from 2-thiobarbituric acid.

Step 1: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol

This procedure involves the S-alkylation of 4,6-dihydroxy-2-mercaptopyrimidine (also known as 2-thiobarbituric acid) using a propyl halide.

Methodology:

- To a stirred suspension of 4,6-dihydroxy-2-mercaptopyrimidine in water, add a solution of a base such as sodium hydroxide.[2][3]

- Stir the resulting mixture at a controlled temperature, for instance, 20-25°C, for approximately 40 minutes.[3]
- Introduce a solvent such as methanol and raise the temperature to 30-35°C.[3]
- Add the alkylating agent, such as propyl iodide or propyl bromide, to the reaction mass.[2][3]
- Maintain stirring for several hours until the reaction is complete (completion can be monitored by Thin Layer Chromatography, TLC).
- Upon completion, acidify the reaction mass with an acid like hydrochloric acid to precipitate the product.[2][3]
- Filter the resulting solid, wash with cold water, and dry under reduced pressure to yield 2-(propylthio)pyrimidine-4,6-diol as a powder.[2][3]

Step 2: Nitration of 2-(Propylthio)pyrimidine-4,6-diol

This step introduces a nitro group at the 5-position of the pyrimidine ring using a nitrating agent.

Methodology:

- In a reaction vessel, prepare a nitrating mixture. A combination of fuming nitric acid and acetic acid can be used.[2][3]
- Maintain the temperature of the mixture at 25-30°C.[2]
- Slowly add the 2-(propylthio)pyrimidine-4,6-diol synthesized in Step 1 to the nitrating mixture over a period of about 60 minutes, ensuring the temperature is maintained.[2][3]
- Stir the resulting mass for 1 to 30 hours at 25-30°C to ensure the reaction goes to completion.[1][2]
- After the reaction is complete, quench the reaction by slowly adding the mass to ice-water.[1][2] This will cause the product to precipitate.
- Stir the resulting slurry for approximately one hour.[2]

- Collect the yellow, solid product by filtration, wash with water, and dry to obtain **5-nitro-2-(propylthio)pyrimidine-4,6-diol**.[\[1\]](#)

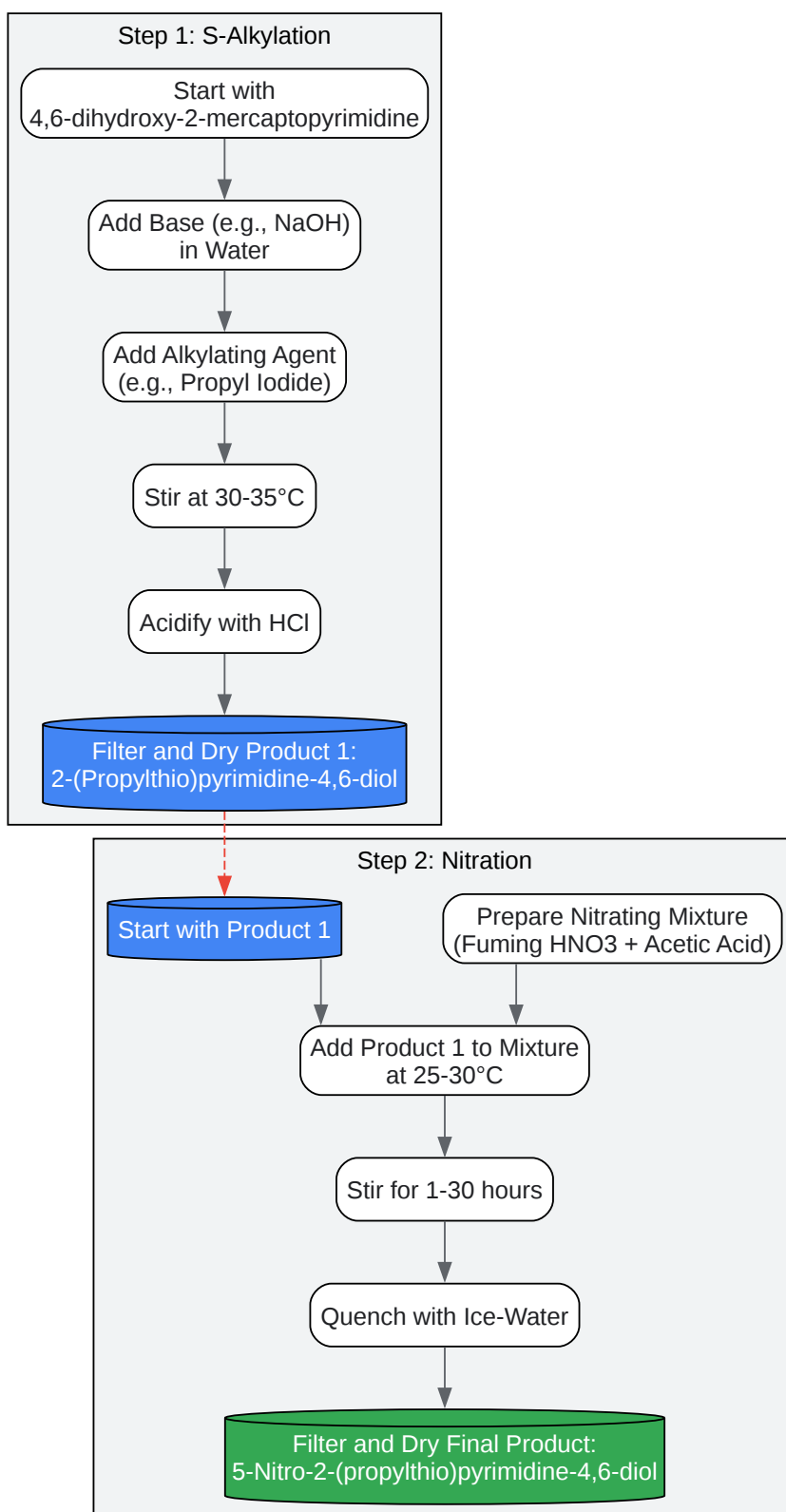
Quantitative Data Summary

The following table summarizes representative yields and purity data for the synthesis process as reported in the literature.

Step	Product	Representative Yield	Purity (Method)	Reference
1	2-(Propylthio)pyrimidine-4,6-diol	76.2%	94.87% (HPLC)	[2] [3]
2	5-Nitro-2-(propylthio)pyrimidine-4,6-diol	65.7%	90.96% (HPLC)	[1]

Visualized Workflow and Pathway

The following diagrams illustrate the experimental workflow and the chemical transformation pathway.



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Caption: Experimental workflow for the two-step synthesis.

4,6-Dihydroxy-2-mercaptopyrimidine



Step 1: Propyl Iodide, NaOH, H₂O

2-(Propylthio)pyrimidine-4,6-diol



Step 2: Fuming HNO₃, Acetic Acid

5-Nitro-2-(propylthio)pyrimidine-4,6-diol

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Caption: Chemical reaction pathway for the synthesis.

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